molecular formula C14H11Cl2N3O B599763 4-Benzamido-2-chloro-5-methylbenzenediazonium;dichlorozinc;dichloride CAS No. 102601-62-7

4-Benzamido-2-chloro-5-methylbenzenediazonium;dichlorozinc;dichloride

Cat. No.: B599763
CAS No.: 102601-62-7
M. Wt: 308.2 g/mol
InChI Key: WTNHNWIPTMEJCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzamido-2-chloro-5-methylbenzenediazonium;dichlorozinc;dichloride is a complex organic compound with the molecular formula C28H22Cl6N6O2Zn. It is known for its unique structure, which includes a diazonium group, a benzamido group, and a zinc chloride component. This compound is often used in various chemical reactions and has applications in different fields of scientific research .

Preparation Methods

The synthesis of 4-Benzamido-2-chloro-5-methylbenzenediazonium;dichlorozinc;dichloride typically involves the diazotization of 2-chloro-5-methylbenzenamine followed by coupling with benzoyl chloride. The reaction is carried out in the presence of zinc chloride, which acts as a catalyst and stabilizes the diazonium salt. The reaction conditions usually require low temperatures to prevent decomposition of the diazonium compound .

Chemical Reactions Analysis

4-Benzamido-2-chloro-5-methylbenzenediazonium;dichlorozinc;dichloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and amines.

    Coupling Reactions: It can couple with phenols and aromatic amines to form azo compounds.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding amine. Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and various nucleophiles. .

Scientific Research Applications

4-Benzamido-2-chloro-5-methylbenzenediazonium;dichlorozinc;dichloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Benzamido-2-chloro-5-methylbenzenediazonium;dichlorozinc;dichloride involves the formation of a reactive diazonium ion, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application and the type of reaction it undergoes. In biological systems, it can interact with nucleophiles such as amino acids and nucleotides, leading to the formation of covalent bonds .

Comparison with Similar Compounds

4-Benzamido-2-chloro-5-methylbenzenediazonium;dichlorozinc;dichloride can be compared with other diazonium compounds such as:

Properties

CAS No.

102601-62-7

Molecular Formula

C14H11Cl2N3O

Molecular Weight

308.2 g/mol

IUPAC Name

4-benzamido-2-chloro-5-methylbenzenediazonium;chloride

InChI

InChI=1S/C14H10ClN3O.ClH/c1-9-7-13(18-16)11(15)8-12(9)17-14(19)10-5-3-2-4-6-10;/h2-8H,1H3;1H

InChI Key

WTNHNWIPTMEJCE-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)Cl)[N+]#N.CC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)Cl)[N+]#N.[Cl-].[Cl-].Cl[Zn]Cl

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)Cl)[N+]#N.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.